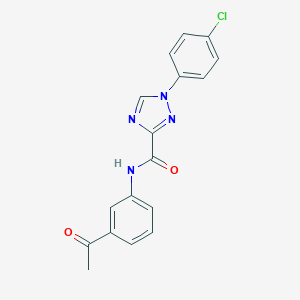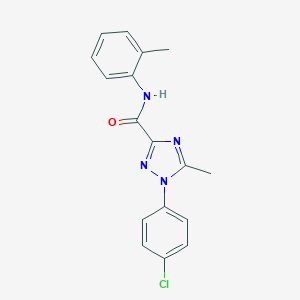![molecular formula C20H21N5O5S B498373 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE](/img/structure/B498373.png)
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a propanamide chain containing a pyridyl and oxadiazole moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the pyridyl group via a coupling reaction. The morpholinosulfonyl group is then attached to the phenyl ring through a sulfonation reaction. The final step involves the formation of the propanamide chain through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis is crucial for its application in large-scale production.
化学反应分析
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
科学研究应用
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
N~1~-[4-(morpholinosulfonyl)phenyl]-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a different position of the pyridyl group.
N~1~-[4-(morpholinosulfonyl)phenyl]-3-[3-(3-pyridyl)-1,2,4-thiadiazol-5-yl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is unique due to its specific combination of functional groups and the resulting properties. The presence of the morpholinosulfonyl group imparts solubility and stability, while the oxadiazole and pyridyl moieties contribute to its biological activity and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C20H21N5O5S |
|---|---|
分子量 |
443.5g/mol |
IUPAC 名称 |
N-(4-morpholin-4-ylsulfonylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C20H21N5O5S/c26-18(7-8-19-23-20(24-30-19)15-2-1-9-21-14-15)22-16-3-5-17(6-4-16)31(27,28)25-10-12-29-13-11-25/h1-6,9,14H,7-8,10-13H2,(H,22,26) |
InChI 键 |
VDAOBPUGQQRBCJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CN=CC=C4 |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


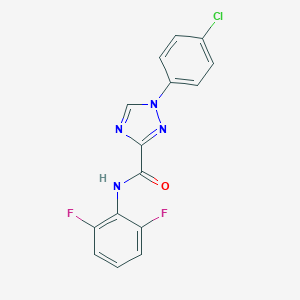
![methyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498291.png)
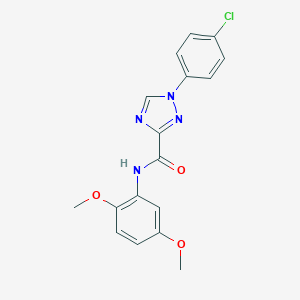

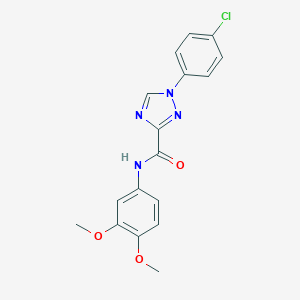

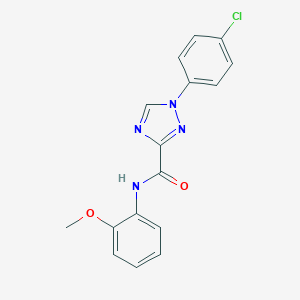
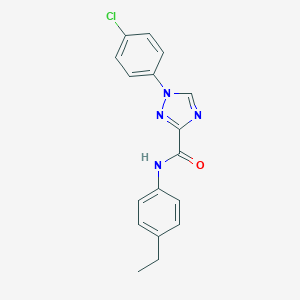
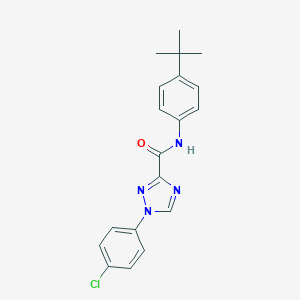
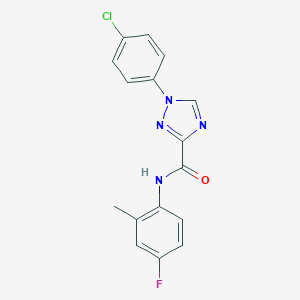
![methyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498307.png)
